molecular formula C19H19F3N6O B4520021 N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B4520021
M. Wt: 404.4 g/mol
InChI Key: WEERCGNFZBKQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused with a piperidine ring. The benzyl group at the piperidine’s nitrogen and the trifluoromethyl substituent on the triazole ring are critical for its bioactivity. The carboxamide at the piperidine’s 3-position enhances solubility and target interactions.

Properties

IUPAC Name

N-benzyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c20-19(21,22)18-25-24-15-8-9-16(26-28(15)18)27-10-4-7-14(12-27)17(29)23-11-13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEERCGNFZBKQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Impact of Substituents on Bioactivity

  • Trifluoromethyl Group : Present in the target compound and analogs, this group increases lipophilicity and resistance to oxidative metabolism, prolonging half-life . Its electron-withdrawing nature also strengthens interactions with hydrophobic enzyme pockets.
  • Benzyl vs. Aryl Modifications : Replacement of benzyl with 4-fluorophenyl () improves target specificity due to fluorine’s hydrogen-bonding capacity. Conversely, 4-chlorobenzyl () may reduce solubility but enhance receptor affinity .
  • Piperidine vs.

Carboxamide Position and Conformational Effects

The carboxamide at piperidine-3 (target compound) vs. piperidine-4 () alters the molecule’s spatial orientation. The 3-position allows optimal hydrogen bonding with catalytic lysine residues in kinases, whereas the 4-position may favor interactions with larger binding pockets .

Biological Activity

N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its mechanism of action.

Chemical Structure

The compound features a complex structure that includes a piperidine ring, a triazolo-pyridazine moiety, and a trifluoromethyl group. This unique configuration is believed to contribute to its biological activity.

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown significant inhibitory effects on c-Met kinase activity and exhibited selective cytotoxicity towards cancer cells.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism
A5491.06 ± 0.16c-Met inhibition
MCF-71.23 ± 0.18c-Met inhibition
HeLa2.73 ± 0.33c-Met inhibition
LO2Not DetectedNon-cytotoxic

The compound demonstrated an IC50 value of 1.06 μM against A549 cells, indicating potent cytotoxicity comparable to established c-Met inhibitors like Foretinib (IC50 = 0.090 μM) .

Apoptosis Induction

Further investigations revealed that the compound induces late apoptosis in A549 cells and causes cell cycle arrest in the G0/G1 phase. This suggests that the compound not only inhibits cell proliferation but also promotes programmed cell death in cancerous cells .

Case Studies

In a series of experiments aimed at assessing the therapeutic potential of this compound, researchers found that it effectively inhibited tumor growth in xenograft models. These studies corroborated the in vitro findings and highlighted the compound's potential as a new therapeutic agent for treating cancers characterized by c-Met overexpression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazolo-pyridazine core can enhance or diminish biological activity. For instance, variations in substituents on the piperidine ring have been shown to affect both potency and selectivity towards different kinases .

Q & A

Q. What are the key synthetic challenges in preparing N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide, and how are they addressed?

The synthesis involves multi-step reactions requiring precise control of conditions such as temperature (e.g., reflux at 80°C for triazole ring formation) and solvent selection (e.g., dichloromethane or ethanol) to avoid side reactions . Catalysts like HATU and bases such as triethylamine are critical for amide bond formation . Purification via column chromatography or recrystallization ensures high purity, with yields often optimized by adjusting stoichiometric ratios of intermediates (e.g., benzyl-piperidine precursors) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the integration of the trifluoromethyl group, benzyl substituent, and piperidine ring protons. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies carboxamide (C=O stretch at ~1650 cm⁻¹) and triazole (N–H/N–N stretches) functional groups . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What in vitro assays are typically used for preliminary biological activity screening?

Common assays include:

  • Enzyme inhibition studies (e.g., kinase or bromodomain assays) using fluorescence polarization or TR-FRET.
  • Cell viability assays (e.g., MTT or ATP-luciferase) to assess cytotoxicity in cancer cell lines .
  • Binding affinity measurements via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazolo[4,3-b]pyridazine derivatives like this compound?

Contradictions often arise from assay variability (e.g., cell line specificity or enzyme isoform differences). Strategies include:

  • Orthogonal validation : Replicate findings using independent methods (e.g., SPR alongside enzymatic assays) .
  • Structural analogs comparison : Analyze activity trends using derivatives with systematic substitutions (e.g., replacing trifluoromethyl with cyclopropyl groups) .
  • Computational docking : Predict binding modes to explain divergent activities (e.g., steric clashes in certain isoforms) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the benzyl or piperidine moiety without disrupting target binding .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with stable analogs (e.g., carboxamides) or use deuterated positions to slow CYP450-mediated degradation .
  • Formulation : Use nanoparticle encapsulation or co-solvents (e.g., PEG-400) to improve bioavailability .

Q. How do structural modifications to the piperidine or triazolo-pyridazine moieties affect target selectivity?

Modifications alter steric and electronic interactions:

Modification Impact on Selectivity Example
Trifluoromethyl at C3Enhances hydrophobic binding to kinase pocketsHigher c-Met inhibition vs. Pim-1
Benzyl substitutionIncreases π-π stacking with aromatic residuesImproved BRD4 bromodomain inhibition
Piperidine carboxamideStabilizes hydrogen bonds with catalytic lysineEnhanced CDK8 inhibition (IC₅₀ < 50 nM)

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream signaling pathways .
  • CRISPR-Cas9 screens : Validate target engagement by observing phenotype rescue in knockout models .
  • Cryo-EM : Resolve compound-bound protein complexes to map binding interfaces at near-atomic resolution .

Methodological Guidance

Q. How should researchers design SAR studies for this compound?

  • Step 1 : Synthesize derivatives with single-point modifications (e.g., halogen substitution on benzyl or triazole rings).
  • Step 2 : Test in primary assays (e.g., kinase inhibition) and secondary assays (e.g., cytotoxicity).
  • Step 3 : Use clustering analysis (e.g., PCA) to group compounds by activity profiles and identify critical substituents .

Q. What experimental controls are essential in dose-response studies?

  • Negative controls : Vehicle (e.g., DMSO) and inactive analogs (e.g., piperidine-free derivatives).
  • Positive controls : Known inhibitors (e.g., JQ1 for bromodomains) .
  • Technical replicates : Minimize plate-to-plate variability in high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.